

An In-depth Technical Guide to Methaphenilene: Chemical Structure and Properties

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Compound of Interest

Compound Name: **Methaphenilene**

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Abstract

Methaphenilene is a first-generation antihistamine of the ethylenediamine class, characterized by its competitive antagonism of the histamine H1 receptor and its anticholinergic activity at muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of **Methaphenilene**. Detailed experimental protocols for its synthesis and for characterizing its receptor binding affinities are presented. Furthermore, the signaling pathways associated with its mechanism of action are visually represented to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Identification

Methaphenilene, with the IUPAC name N,N-Dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine, is a tertiary amine featuring a thiophene moiety, a phenyl group, and a dimethylaminoethyl chain.[\[1\]](#)

Identifier	Value
IUPAC Name	N,N-Dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine[1]
CAS Number	493-78-7[1]
Molecular Formula	C15H20N2S[1]
Molecular Weight	260.40 g/mol [1]
SMILES	CN(C)CCN(Cc1cccs1)c2ccccc2[1]
InChI	InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3[1]

Physicochemical Properties

The physicochemical properties of **Methaphenilene** and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

Property	Methaphenilene	Methaphenilene Hydrochloride
Appearance	Dark yellow oil	Solid powder
Melting Point	Not Applicable	186-187 °C
Boiling Point	183-185 °C at 7 mmHg	Not Applicable
Solubility	Soluble in DMSO	Freely soluble in water, soluble in ethanol
pKa (Predicted)	Basic pKa estimated around 8.5-9.5 (tertiary amines)	Not Applicable
logP (Predicted)	High (indicative of good lipid solubility)	Lower than the free base

Synthesis of Methaphenilene

Methaphenilene can be synthesized via the alkylation of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[\[1\]](#)

Experimental Protocol: Synthesis of Methaphenilene

A detailed protocol for a similar N-alkylation reaction is described below, which can be adapted for the synthesis of **Methaphenilene**.

Materials:

- N,N-dimethyl-N'-phenylethane-1,2-diamine
- 2-(chloromethyl)thiophene
- Sodium amide (NaNH_2)
- Dry Toluene
- Anhydrous sodium sulfate
- Rotary evaporator
- Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-dimethyl-N'-phenylethane-1,2-diamine in dry toluene.
- Slowly add a molar equivalent of sodium amide to the stirred solution at room temperature.
- Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium salt.

- Cool the reaction mixture to room temperature and add a solution of 2-(chloromethyl)thiophene in dry toluene dropwise through the dropping funnel.
- After the addition is complete, heat the mixture to reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.
- Separate the organic layer and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude **Methaphenilene**.
- The crude product can be further purified by vacuum distillation.

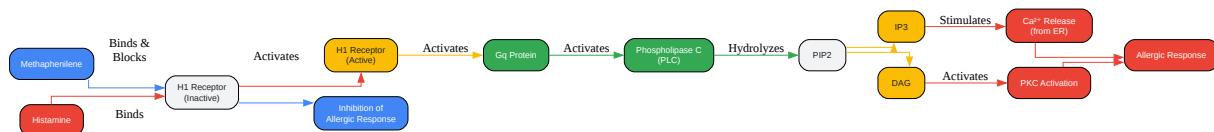
Pharmacological Properties and Mechanism of Action

Methaphenilene is a first-generation antihistamine with anticholinergic properties. Its therapeutic effects are primarily mediated through its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity: Histamine H1 Receptor Antagonism

Methaphenilene acts as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation, increased capillary permeability, and bronchoconstriction. This action alleviates the symptoms of allergic reactions.

Signaling Pathway of Histamine H1 Receptor Antagonism



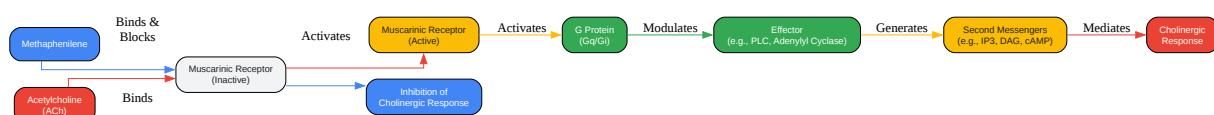
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Caption: Methaphenilene blocks histamine binding to the H1 receptor.

Anticholinergic Activity: Muscarinic Acetylcholine Receptor Antagonism

As a first-generation antihistamine, **Methaphenilene** can cross the blood-brain barrier and exhibits anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for some of its side effects, such as dry mouth and sedation.

Signaling Pathway of Muscarinic Receptor Antagonism



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References

- 1. reactionbiology.com [reactionbiology.com]
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